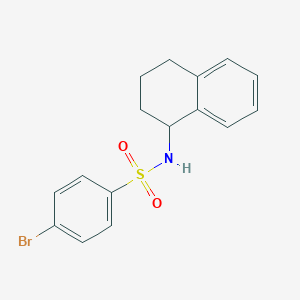![molecular formula C16H20N2OS B276795 N-{3-[(dimethylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B276795.png)
N-{3-[(dimethylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(dimethylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a thienyl ring, which is further substituted with a dimethylamino group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(dimethylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide typically involves the reaction of 3-[(dimethylamino)methyl]-4,5-dimethyl-2-thiophenecarboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(dimethylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-{3-[(dimethylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{3-[(dimethylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1,3-diaminopropane
- N,N-Dimethylpyridin-4-amine
- Dimethylamine
Uniqueness
N-{3-[(dimethylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide is unique due to its specific substitution pattern on the thienyl ring and the presence of the benzamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H20N2OS |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-[3-[(dimethylamino)methyl]-4,5-dimethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C16H20N2OS/c1-11-12(2)20-16(14(11)10-18(3)4)17-15(19)13-8-6-5-7-9-13/h5-9H,10H2,1-4H3,(H,17,19) |
InChI Key |
QPOYSNKDKSRNOC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1CN(C)C)NC(=O)C2=CC=CC=C2)C |
Canonical SMILES |
CC1=C(SC(=C1CN(C)C)NC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


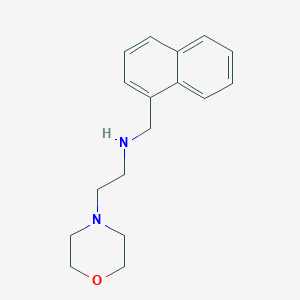
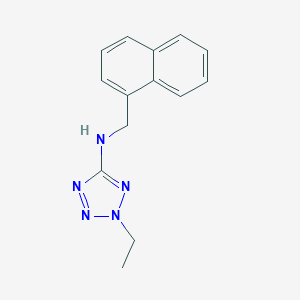
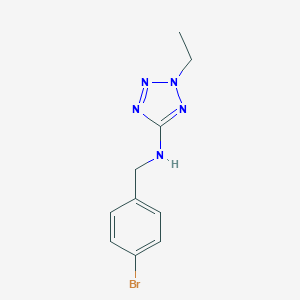
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276718.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276720.png)
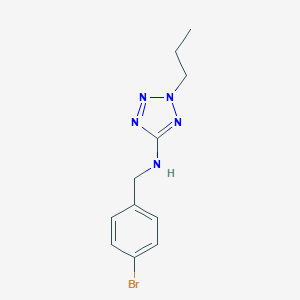
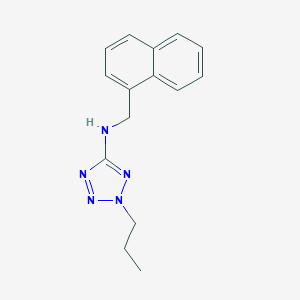
![2-[(1-bromo-2-naphthyl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B276727.png)
![N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B276728.png)
![4-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B276737.png)
![2-(4-FLUOROPHENYL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]ACETAMIDE](/img/structure/B276738.png)
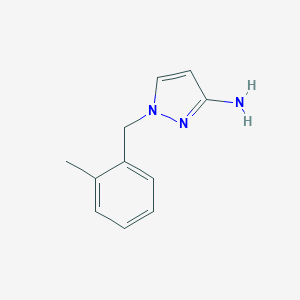
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]propanamide](/img/structure/B276741.png)
